molecular formula C23H21N3O5S B15002011 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide

2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide

Cat. No.: B15002011
M. Wt: 451.5 g/mol
InChI Key: RWMSZOVEEVPPRJ-UHFFFAOYSA-N
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Description

2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone core, a sulfonamide linkage, and a benzamide moiety, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions.

    Sulfonamide Formation: The benzoxazinone intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

    Benzamide Formation: Finally, the sulfonamide intermediate is coupled with 3-methylbenzoic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Functionalized derivatives with new nucleophilic groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-phenylbenzamide
  • **2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(4-methylphenyl)benzamide
  • **2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

Uniqueness

The uniqueness of 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-N-(3-methylphenyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 3-methyl group on the phenyl ring can affect the compound’s steric and electronic properties, potentially leading to different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[(7-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C23H21N3O5S/c1-14-6-5-7-16(10-14)24-23(28)17-8-3-4-9-18(17)26-32(29,30)21-12-19-20(11-15(21)2)31-13-22(27)25-19/h3-12,26H,13H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

RWMSZOVEEVPPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3C)OCC(=O)N4

Origin of Product

United States

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